1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone involves multiple steps. One common method includes the esterification reaction, followed by aminolysis and other reactions under specific conditions to yield the target compound . The detailed reaction conditions and reagents used in these steps are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include the use of automated reactors and purification systems to handle the compound’s sensitivity to various conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Scientific Research Applications
1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s tetrazole moiety plays a crucial role in its reactivity and binding affinity to various biological molecules . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 7beta-amino-7alpha-methoxy-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenyl methyl ester
- N-arylsulfonyl-3-acetylindole derivatives
Uniqueness
1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone is unique due to its specific structure, which includes a methoxy group and a tetrazole moiety. These functional groups contribute to its distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
1-[4-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8(17)9-4-5-11(18-3)10(6-9)7-19-12-13-14-15-16(12)2/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXDCVBERDDBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NN=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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